Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with a molecular formula of C28H29NO7 and a molecular weight of 491.532 Da . This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy and benzoyl groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of methoxy and benzoyl groups. The final step involves the esterification of the benzoate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydroisoquinoline core is known to interact with various biological pathways, potentially modulating their activity. The methoxy and benzoyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate include:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and are known for their biological activities.
4-Methoxybenzyl chloride: This compound has a similar methoxybenzoyl group and is used in various chemical syntheses.
6,7-Dimethoxy-2,4-quinazolinediamine: This compound has similar methoxy substitutions and is studied for its pharmacological properties.
Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO7/c1-32-21-9-5-18(6-10-21)27(30)29-14-13-20-15-25(33-2)26(34-3)16-23(20)24(29)17-36-22-11-7-19(8-12-22)28(31)35-4/h5-12,15-16,24H,13-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHOFAJNQMFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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